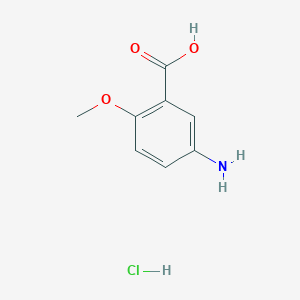

5-Amino-2-methoxybenzoic acid hydrochloride

説明

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 3403-47-2*) is a substituted benzoic acid derivative featuring an amino group at the 5-position and a methoxy group at the 2-position of the aromatic ring, with a hydrochloride salt form enhancing its solubility and stability. This compound is primarily utilized in pharmaceutical research and organic synthesis.

特性

IUPAC Name |

5-amino-2-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYAIWNHFZLICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-2-methoxybenzoic acid hydrochloride (commonly referred to as 5-AMBA) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the chemical formula and is characterized by the presence of an amino group and a methoxy group attached to a benzoic acid scaffold. These functional groups contribute to its reactivity and biological interactions.

The biological activity of 5-AMBA is primarily attributed to its interaction with various molecular targets involved in inflammatory and microbial processes. Key mechanisms include:

- Enzyme Interaction : 5-AMBA can modulate the activity of enzymes associated with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Signaling Pathways : The compound may influence signaling pathways that regulate immune responses, particularly those related to cytokine production such as IL-15, which is crucial for T-cell proliferation and survival .

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 5-AMBA, exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

5-AMBA has been studied for its anti-inflammatory properties. It demonstrates the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17, which are implicated in various inflammatory diseases . This inhibition can lead to reduced inflammation in conditions such as arthritis and other autoimmune disorders.

Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that 5-AMBA exhibits cytotoxic effects on cancer cell lines. For example, it significantly reduces cell viability in melanoma cells (A375) at concentrations ranging from 500 to 2000 µg/mL after 96 hours of incubation. Notably, it shows selective toxicity towards malignant cells compared to normal keratinocytes .

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Antimicrobial Efficacy :

- Inhibition of Cytokine Secretion :

Data Summary

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

Table 1: Structural and Functional Comparisons

*Similarity scores calculated using Tanimoto coefficients based on molecular descriptors .

Key Observations :

- Chlorinated Analogues: The addition of a chlorine atom at the 5-position (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid) increases molecular weight and may alter solubility and target binding affinity .

- Ethoxy vs.

- Amino-Hydroxy vs. Amino-Methoxy: 3-Aminosalicylic acid (2-hydroxy instead of 2-methoxy) is clinically used for tuberculosis, highlighting how hydroxyl groups influence biological activity compared to methoxy .

Heterocyclic Analogues

Table 2: Heterocyclic Derivatives with Similar Backbones

*CAS corresponds to 5-Amino-o-cresol; benzothiazole CAS inferred from .

Key Observations :

- Benzothiazole vs. Benzoic Acid: Replacement of the carboxylic acid group with a benzothiazole ring (e.g., 5-Amino-2-methylbenzothiazole dihydrochloride) shifts the compound’s electronic profile, enabling fluorescence properties and divergent biological targets .

- Oxazoline Derivatives: Compounds like 2-Amino-2-oxazoline hydrochloride lack aromaticity but are valued for their conformational rigidity in polymer and medicinal chemistry .

Ester and Hydrazide Derivatives

Table 3: Derivatives with Modified Functional Groups

Key Observations :

- Hydrazide Derivatives: The hydrazide form of 5-amino-2-methoxybenzoic acid demonstrates superior inhibitory activity (e.g., 30% inhibition at 14 µM) compared to pyridinone-based analogues, likely due to enhanced hydrogen-bonding capacity .

- Ester Analogues: Methyl esters like Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are utilized as chiral intermediates but lack the carboxylic acid’s direct hydrogen-bonding utility .

準備方法

Synthesis of 2-Methoxybenzoic Acid Derivatives

The starting point for the preparation of 5-amino-2-methoxybenzoic acid hydrochloride often involves the synthesis of 2-methoxybenzoic acid or its derivatives. One reliable method involves the reaction of o-chlorobenzonitrile with sodium methylate under controlled temperature and pressure conditions to yield o-methoxybenzoic acid, which can then be further functionalized.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | o-Chlorobenzonitrile + 30% sodium methylate in autoclave | Formation of o-methoxybenzonitrile |

| 2 | Heating at 80–150°C under 0.2–1.4 MPa for 2–4 hours | Conversion to o-methoxybenzoate salt |

| 3 | Addition of 30% NaOH, distillation to recover methanol | Hydrolysis and purification |

| 4 | Acidification with HCl to pH < 4, filtration, washing, and drying | Isolation of o-methoxybenzoic acid |

This method provides high purity o-methoxybenzoic acid, which is a key intermediate.

The introduction of the amino group at the 5-position on the 2-methoxybenzoic acid ring is typically achieved through selective nitration followed by reduction or through direct amination of suitable precursors.

An advanced approach involves starting from p-aminosalicylic acid, which contains the amino group, and then performing methylation and chlorination steps to selectively modify the molecule.

Methylation and esterification: p-Aminosalicylic acid is methylated using dimethyl sulfate under alkaline conditions to form methyl 4-amino-2-methoxybenzoate. This step selectively methylates the carboxyl and hydroxyl groups without affecting the amino group.

Chlorination: The methyl 4-amino-2-methoxybenzoate is chlorinated selectively at the 5-position using reagents such as iodobenzene dichloride, which allows for regioselective substitution without protection of the amino group.

Hydrolysis and further functionalization: The methyl ester can be hydrolyzed to yield 4-amino-5-chloro-2-methoxybenzoic acid or converted into amides by reaction with amines.

This process avoids multiple protection and deprotection steps, simplifying industrial scale synthesis and improving yield.

Conversion to this compound

The hydrochloride salt is typically prepared by treating the free base form of 5-amino-2-methoxybenzoic acid with hydrochloric acid under controlled conditions, leading to crystallization of the hydrochloride salt.

- Dissolve 5-amino-2-methoxybenzoic acid in an appropriate solvent (e.g., ethanol or water).

- Add hydrochloric acid slowly while maintaining temperature control.

- Crystallize the hydrochloride salt by cooling.

- Filter, wash, and dry the product to obtain pure this compound.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

The method involving direct methylation of p-aminosalicylic acid with dimethyl sulfate under anhydrous and alkaline conditions provides a selective and efficient route to methyl 4-amino-2-methoxybenzoate, avoiding the need for amino group protection.

Chlorination with iodobenzene dichloride is a novel and selective method that allows chlorination at the 5-position without affecting the amino group at the 4-position, which is significant for regioselective synthesis.

The use of sodium methylate and controlled pressure in autoclave reactions for methoxybenzoic acid preparation allows for high yield and purity, suitable for industrial scale-up.

The multi-step synthesis can be optimized to minimize steps, reagents, and purification, enhancing cost-effectiveness and environmental safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-amino-2-methoxybenzoic acid hydrochloride, and how do reaction parameters influence yield?

- Methodology : A common approach involves coupling reactions with amino acid derivatives (e.g., glycine benzyl ester) followed by catalytic hydrogenation to remove protective groups. Critical parameters include reaction temperature (optimized between 25–60°C), pH control (neutral to mildly acidic conditions), and catalyst selection (e.g., palladium on carbon for hydrogenation). Side reactions, such as over-reduction or ester hydrolysis, require careful monitoring via TLC or HPLC .

- Key Citations : Synthesis via coupling and hydrogenation is detailed in pharmacological studies of structurally related benzoic acid derivatives .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : H/C NMR for functional group analysis (e.g., methoxy protons at δ 3.8–4.0 ppm), FT-IR for carboxylic acid and amine identification, and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Impurity Profiling : LC-MS to detect chlorinated by-products or unreacted intermediates .

- Key Citations : Structural descriptors (InChI key, molecular formula) from PubChem and EPA DSSTox databases provide reference standards .

Q. What safety protocols are essential for handling this compound?

- Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Collect spills mechanically (avoid water jets) and dispose of as hazardous waste .

- Key Citations : Safety guidelines align with OSHA HCS standards for benzoic acid derivatives .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

- Impurity Analysis : Use LC-MS to quantify residual solvents or synthetic by-products (e.g., chlorinated analogs) that may interfere with receptor binding.

- Dose-Response Validation : Perform IC curves across multiple concentrations to confirm activity thresholds .

- Key Citations : Contradictions in dopamine D2 and serotonin 5-HT3 receptor binding studies highlight the need for rigorous assay validation .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C for 14 days. Monitor via HPLC for decomposition products (e.g., demethylation or decarboxylation).

- Thermal Stability : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. Aqueous solutions should be prepared fresh or frozen at -80°C for <72 hours .

- Key Citations : Storage recommendations align with Kanto Reagents’ protocols for similar benzoic acid derivatives .

Q. How do structural modifications (e.g., halogenation, alkylation) alter the pharmacological profile of derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., chloro, fluoro) at the 4- or 5-position to assess changes in receptor affinity.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target receptors like 5-HT3.

- In Vivo Testing : Evaluate antiemetic activity in rodent models after derivatization .

- Key Citations : Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid show enhanced dual receptor antagonism, suggesting SAR-driven design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。